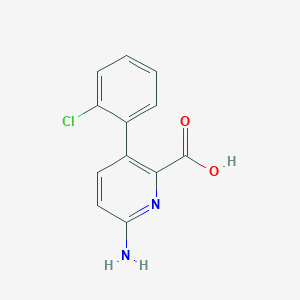
6-Amino-3-(3,5-difluorophenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-(3,5-difluorophenyl)picolinic acid, 95% (6-APA) is a small molecule compound with a molecular weight of 252.22 g/mol. It is a colorless crystalline solid that is soluble in water and ethanol. 6-APA is a synthetic compound that is used in a variety of scientific research applications, including biochemical and physiological studies.
Aplicaciones Científicas De Investigación
6-Amino-3-(3,5-difluorophenyl)picolinic acid, 95% is used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the role of the picolinic acid receptor in the regulation of the hypothalamic-pituitary-adrenal axis. It has also been used to study the effects of picolinic acid on the expression of certain genes, as well as its role in the regulation of insulin sensitivity. Additionally, 6-Amino-3-(3,5-difluorophenyl)picolinic acid, 95% has been used to study the effects of picolinic acid on the expression of certain enzymes, such as cytochrome P450.
Mecanismo De Acción
The mechanism of action of 6-Amino-3-(3,5-difluorophenyl)picolinic acid, 95% is not well understood. However, it is believed to act as an agonist of the picolinic acid receptor, which is expressed in the hypothalamus and pituitary gland. It is thought to activate the receptor, which in turn activates the hypothalamic-pituitary-adrenal axis and leads to the release of hormones such as cortisol and adrenaline.
Biochemical and Physiological Effects
6-Amino-3-(3,5-difluorophenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of certain genes, including those involved in the regulation of insulin sensitivity. Additionally, it has been shown to increase the expression of certain enzymes, such as cytochrome P450. It has also been shown to have an effect on the hypothalamic-pituitary-adrenal axis, leading to the release of hormones such as cortisol and adrenaline.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-Amino-3-(3,5-difluorophenyl)picolinic acid, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is readily available. Additionally, it is a small molecule, which makes it easier to handle and manipulate. However, it is important to note that 6-Amino-3-(3,5-difluorophenyl)picolinic acid, 95% is a synthetic compound, and it is not found naturally in the body. Therefore, it may be difficult to study the long-term effects of its use.
Direcciones Futuras
Future research on 6-Amino-3-(3,5-difluorophenyl)picolinic acid, 95% could focus on further understanding its mechanism of action and its effects on the hypothalamic-pituitary-adrenal axis. Additionally, further research could be done to investigate its potential as a therapeutic agent for various conditions. Additionally, further research could be done to investigate its potential as a diagnostic tool for various diseases. Finally, further research could be done to investigate its potential as an adjuvant for various treatments.
Métodos De Síntesis
6-Amino-3-(3,5-difluorophenyl)picolinic acid, 95% is synthesized through a multi-step process. The first step involves the reaction of 3-fluorobenzaldehyde with 3,5-difluorobenzyl bromide in the presence of a base such as sodium hydroxide. This reaction produces a difluorinated intermediate, which is then reacted with pyridine to form the 6-Amino-3-(3,5-difluorophenyl)picolinic acid, 95%. The final product is then isolated and purified by recrystallization.
Propiedades
IUPAC Name |
6-amino-3-(3,5-difluorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O2/c13-7-3-6(4-8(14)5-7)9-1-2-10(15)16-11(9)12(17)18/h1-5H,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARTYEYSMRSWET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C2=CC(=CC(=C2)F)F)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














